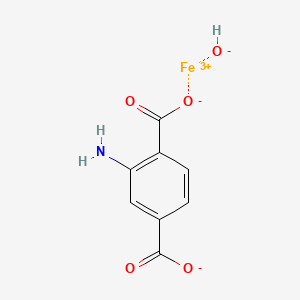
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III): is a coordination compound where iron is in the +3 oxidation state. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of both amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) typically involves the reaction of iron(III) salts with the appropriate ligand under controlled conditions. One common method is:
Ligand Preparation: The ligand, 2-amino-4-carboxylatobenzoic acid, is prepared by nitration of 2-aminobenzoic acid followed by reduction and carboxylation.
Complex Formation: The ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C) with constant stirring.
Isolation and Purification: The resulting complex is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pH, concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be replaced by other ligands through substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and carboxylates.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: New iron-ligand complexes with different properties.
Hydrolysis: Iron hydroxides and free 2-amino-4-carboxylatobenzoic acid.
Scientific Research Applications
Chemistry
Catalysis: ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Material Science: The compound is explored for its potential in the synthesis of advanced materials with specific magnetic and electronic properties.
Biology and Medicine
Drug Development: The compound’s coordination chemistry is studied for designing new drugs with improved efficacy and reduced side effects.
Biochemical Studies: It is used as a model compound to study iron’s role in biological systems, including enzyme function and electron transport.
Industry
Environmental Applications: The compound is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Manufacturing: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) exerts its effects depends on its application:
Catalysis: The iron center facilitates electron transfer processes, enabling the activation of substrates and the formation of reaction intermediates.
Biological Systems: The compound can interact with biomolecules, influencing enzyme activity and cellular processes through coordination with active sites or metal ion transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(II): Similar structure but with iron in the +2 oxidation state.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)cobalt(III): Cobalt analog with similar coordination chemistry.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)copper(II): Copper analog with distinct redox properties.
Uniqueness
Oxidation State: The +3 oxidation state of iron in ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) provides unique redox properties compared to its +2 counterparts.
Ligand Coordination: The presence of both amino and carboxylate groups in the ligand allows for versatile coordination modes and reactivity.
Applications: The compound’s specific properties make it suitable for a wide range of applications, from catalysis to biomedical research, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H6FeNO5 |
|---|---|
Molecular Weight |
251.98 g/mol |
IUPAC Name |
2-aminoterephthalate;iron(3+);hydroxide |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/q;+3;/p-3 |
InChI Key |
IOCNCYBKRUIJCA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[OH-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
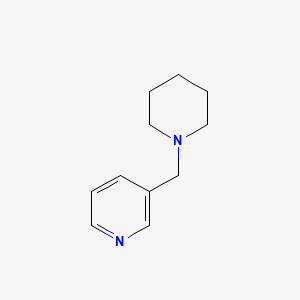
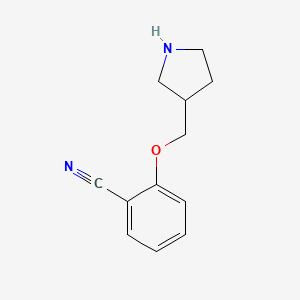
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
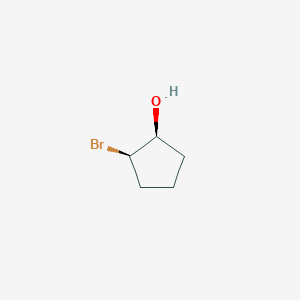
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
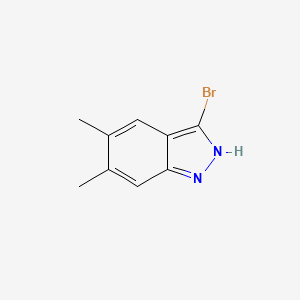
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)

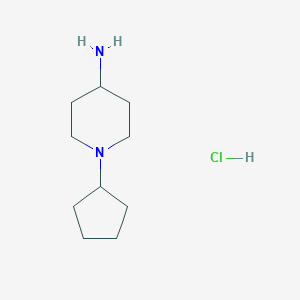
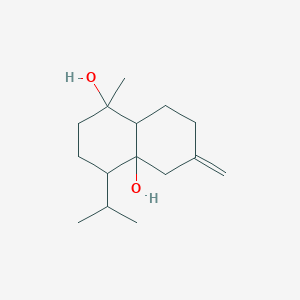
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
